molecular formula C9H15N B8792279 2-methyl-1-(prop-2-yn-1-yl)piperidine CAS No. 77975-77-0

2-methyl-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B8792279
CAS No.: 77975-77-0
M. Wt: 137.22 g/mol
InChI Key: CJYFVZDSVBOMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(prop-2-yn-1-yl)piperidine ( 77975-77-0) is a synthetic organic compound with the molecular formula C9H15N and a molecular weight of 137.22 g/mol . It features a piperidine ring, a fundamental heterocyclic structure in medicinal chemistry, which is substituted at the nitrogen atom with a methyl group and at the second carbon with a propargyl (prop-2-yn-1-yl) moiety . The propargyl group, with its terminal alkyne functionality, makes this compound a valuable building block (synthon) for further chemical transformations, including metal-catalyzed coupling reactions such as the Click reaction (Cu-catalyzed Azide-Alkyne Cycloaddition), which is widely used in chemical biology, materials science, and drug discovery for creating molecular scaffolds. Piperidine rings are privileged structures in pharmaceutical development and are present in a wide range of bioactive molecules and FDA-approved drugs . Piperidine-based compounds have been extensively researched for their diverse biological activities. Notably, the piperidine nucleus is found in potent monoamine oxidase (MAO) inhibitors . MAO enzymes are important targets in neuroscience research, particularly for the study and potential treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease . While the specific biological activity of this compound has not been fully characterized in the public literature, its structure suggests potential as a key intermediate for synthesizing more complex molecules for pharmacological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

77975-77-0

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

2-methyl-1-prop-2-ynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-7-10-8-5-4-6-9(10)2/h1,9H,4-8H2,2H3

InChI Key

CJYFVZDSVBOMKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic processes can also be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-methyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-methyl-1-(prop-2-yn-1-yl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties :

  • The propargyl moiety introduces sp-hybridized carbons, enhancing reactivity in click chemistry or further functionalization.

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-1-(prop-2-yn-1-yl)piperidine are compared below with analogous piperidine derivatives bearing different substituents.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in (Z)-1-(Prop-2-yn-1-yl)-4-(4-(trifluoromethyl)styryl)piperidine) increase electrophilicity, whereas the 2-methyl group is electron-donating, altering charge distribution .

Key Observations :

  • Purity : High HPLC purity (>95%) is common in propargyl-piperidine derivatives, ensuring reproducibility in biological testing .
  • Substituent Impact: Fluorinated derivatives (e.g., 4-(3-Fluorophenethyl)-1-(prop-2-yn-1-yl)piperidine) exhibit enhanced pharmacokinetic properties compared to non-fluorinated analogs .

Conformational and Crystallographic Comparisons

X-ray analyses of fentanyl analogs (e.g., compound 8c) reveal that substituents on piperidine significantly alter ring conformation and torsion angles, affecting binding to biological targets . For this compound:

  • The 2-methyl group likely forces the piperidine ring into a chair conformation with axial methyl, increasing steric clash in receptor binding pockets.
  • In contrast, unsubstituted propargyl-piperidines (e.g., 1-(prop-2-yn-1-yl)piperidine) adopt more flexible conformations, enabling broader interactions .

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